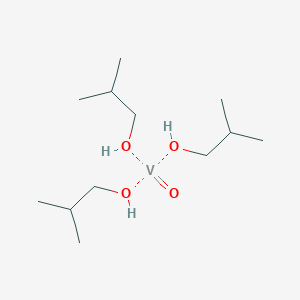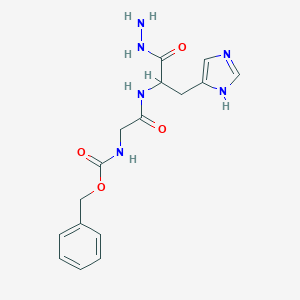
DL-Stearoylcarnitine chloride
Übersicht
Beschreibung
DL-Stearoylcarnitin-chlorid ist ein racemisches Gemisch von Stearoylcarnitin, einem langkettigen Acylcarnitin. Es ist ein endogener Metabolit, der am Transport von Fettsäuren in die Mitochondrien zur β-Oxidation beteiligt ist. Die Verbindung hat die Summenformel C25H50ClNO4 und ein Molekulargewicht von 464,12 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DL-Stearoylcarnitin-chlorid beinhaltet typischerweise die Veresterung von Stearinsäure mit Carnitin. Die Reaktion wird in Gegenwart eines geeigneten Katalysators wie Schwefelsäure unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von DL-Stearoylcarnitin-chlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, und die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit optimiert. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Eignung für Forschungs- und pharmazeutische Anwendungen zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
DL-Stearoylcarnitin-chlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Stearoylcarnitinoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können sie wieder in ihren entsprechenden Alkohol umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können das Chloridion durch andere Nucleophile ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Stearoylcarnitinoxid.
Reduktion: Stearoylcarnitinalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
DL-Stearoylcarnitin-chlorid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Standard in der analytischen Chemie zur Quantifizierung von Acylcarnitinen verwendet.
Biologie: Wird für seine Rolle im Fettsäurestoffwechsel und der mitochondrialen Funktion untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Stoffwechselstörungen und Mitochondrienerkrankungen untersucht.
Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt, die auf den Energiestoffwechsel abzielen
Wirkmechanismus
DL-Stearoylcarnitin-chlorid erleichtert den Transport von langkettigen Fettsäuren in die Mitochondrien, indem es Acylcarnitin-Zwischenprodukte bildet. Diese Zwischenprodukte werden dann durch die Carnitin-Acylcarnitin-Translokase über die Mitochondrienmembran transportiert. In den Mitochondrien werden die Fettsäuren freigesetzt und unterliegen der β-Oxidation, um Energie zu erzeugen. Die molekularen Ziele der Verbindung umfassen Carnitin-Palmitoyltransferase I und II, die Schlüsselenzyme im Carnitin-Shuttle-Weg sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Stearoylcarnitine chloride typically involves the esterification of stearic acid with carnitine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Stearoylcarnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stearoylcarnitine oxide.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Stearoylcarnitine oxide.
Reduction: Stearoylcarnitine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-Stearoylcarnitine chloride has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of acylcarnitines.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and mitochondrial diseases.
Industry: Used in the development of supplements and pharmaceuticals targeting energy metabolism
Wirkmechanismus
DL-Stearoylcarnitine chloride facilitates the transport of long-chain fatty acids into the mitochondria by forming acylcarnitine intermediates. These intermediates are then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The compound’s molecular targets include carnitine palmitoyltransferase I and II, which are key enzymes in the carnitine shuttle pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Stearoyl-L-carnitin-chlorid: Ein Stereoisomer von DL-Stearoylcarnitin-chlorid mit ähnlichen Eigenschaften, aber unterschiedlicher biologischer Aktivität.
Palmitoylcarnitin-chlorid: Ein weiteres langkettiges Acylcarnitin mit einer kürzeren Fettsäurekette.
Oleoylcarnitin-chlorid: Enthält eine ungesättigte Fettsäurekette, was zu unterschiedlichen metabolischen und chemischen Eigenschaften führt
Einzigartigkeit
DL-Stearoylcarnitin-chlorid ist aufgrund seiner racemischen Natur einzigartig, die es ihm ermöglicht, mit einer größeren Bandbreite an biologischen Zielen zu interagieren als seine Stereoisomere. Dies macht es zu einem wertvollen Werkzeug in der Forschung, um die Auswirkungen von Acylcarnitinen auf den Stoffwechsel und die mitochondriale Funktion zu untersuchen .
Eigenschaften
IUPAC Name |
(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017672 | |
| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18822-91-8 | |
| Record name | Stearoyl-dl-carnitine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "Bile Salt-Acylcarnitine Mixed Micelles." What is the significance of DL-Stearoylcarnitine chloride in this context, and how does it contribute to enhancing drug permeation?
A1: this compound belongs to a class of compounds called acylcarnitines. These molecules play a crucial role in fatty acid metabolism. In the context of this research, this compound is a key component of mixed micelles, which are nanoscopic aggregates formed by bile salts and acylcarnitines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)










